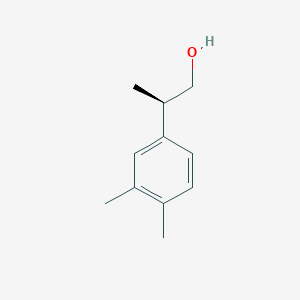

![molecular formula C11H18O2 B2796766 3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 138724-52-4](/img/structure/B2796766.png)

3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C12H12O2 . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .

Synthesis Analysis

The synthesis of similar compounds, such as “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid”, has been reported. The process involves the photochemical addition of propellane to diacetyl, which forms a diketone. This diketone then undergoes a haloform reaction to yield the desired compound .Molecular Structure Analysis

The molecular structure of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is represented by the formula C12H12O2 .Chemical Reactions Analysis

While specific chemical reactions involving “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available, the compound is likely to participate in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis

The compound “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” has a molecular weight of 188.23 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Incorporation into Peptides : A study by Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, which are rigid analogues of γ-aminobutyric acid, and incorporated them into linear and cyclic peptides using solution chemistry and solid-phase techniques (Pätzel et al., 2004).

Substituent Effects on Acidity : Research by Wiberg (2002) focused on the acidities of bicyclo[1.1.1]pentane-1-carboxylic acids, finding a linear dependence on C-X bond dipoles and providing insight into the transmission of electronic effects through the bicyclo[1.1.1]pentane ring system (Wiberg, 2002).

Homolytic Aromatic Alkylation : Thirumoorthi and Adsool (2016) reported the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application in biological studies and emphasizing its potential in contemporary medicinal chemistry (Thirumoorthi & Adsool, 2016).

Aminoalkylation for Synthesizing Bicyclo[1.1.1]pentan-1-amines : A study by Hughes et al. (2019) described a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, indicating the method's utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Bridgehead-Bridgehead Interactions : A study by Adcock et al. (1999) explored the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the reactivity and electronic effects within the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Glutamate Receptor Ligands : Filosa et al. (2009) synthesized a series of bicyclo[1.1.1]pentane-based omega-acidic amino acids and evaluated them as glutamate receptor ligands, highlighting the potential pharmaceutical applications of these compounds (Filosa et al., 2009).

Click Chemistry Building Blocks : Kokhan et al. (2017) described the synthesis of bicyclo[1.1.1]pentane-derived azides and terminal alkynes, emphasizing their suitability as substrates for click reactions and their potential in medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXQYRACZHRLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC12CC(C1)(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)

![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)

![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)

![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)

![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)

![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)